molecular formula C11H9Cl2F3OS B14052200 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14052200
M. Wt: 317.2 g/mol
InChI Key: JVIQPGZEGXYWKM-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine, chloromethyl, and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the trifluoromethylthio group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, along with appropriate solvents like dichloromethane or chloroform. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or chloromethyl groups can be replaced by other nucleophiles like amines, thiols, or alkoxides. .

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be compared to other similar compounds, such as:

  • 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

These compounds share similar structural features but differ in the position of the trifluoromethylthio group on the phenyl ring. The unique positioning of functional groups in this compound contributes to its distinct reactivity and applications .

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

JVIQPGZEGXYWKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)CCl)Cl

Origin of Product

United States

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